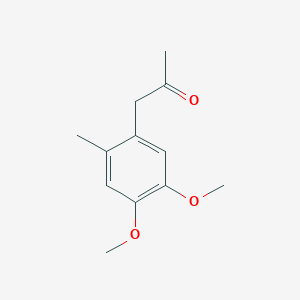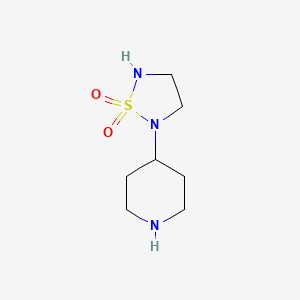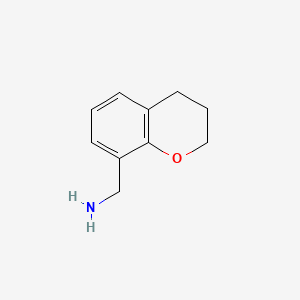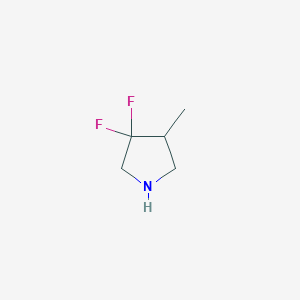
3,3-Difluoro-4-methylpyrrolidine
説明
“3,3-Difluoro-4-methylpyrrolidine” is a chemical compound with the IUPAC name 3,3-difluoro-4-methylpyrrolidine . It is used as a building block in research .
Synthesis Analysis
The synthesis of pyrrolidines, including 3,3-Difluoro-4-methylpyrrolidine, involves various methods. One such method is the N-heterocyclization of primary amines with diols . Another approach involves the use of copper (I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides .Molecular Structure Analysis
The molecular formula of 3,3-Difluoro-4-methylpyrrolidine is C5H10ClF2N . The structure includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. Two of the carbon atoms are substituted with fluorine atoms, and one carbon atom is substituted with a methyl group .Physical And Chemical Properties Analysis
The molecular weight of 3,3-Difluoro-4-methylpyrrolidine is 157.59 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Fluorinated Heterocycles Synthesis
1-Methylpyrrole fluorination led to various fluorinated pyrrolidines, including derivatives similar to 3,3-difluoro-4-methylpyrrolidine. This study highlights the role of fluorination in synthesizing complex fluorinated heterocycles, useful in various chemical applications (Coe, Smith, Tatlow, & Wyatt, 1975).
Platinum and Fluorine Complexes
Research on Pt(II) and Pt(IV) difluoro complexes with phosphine ligands revealed insights into the stability and reactivity of fluorine-containing organometallic compounds. This work contributes to understanding the behavior of fluorine in complex chemical environments (Yahav, Goldberg, & Vigalok, 2005).
Enantioselective Synthesis in Medicinal Chemistry
The enantioselective synthesis of 3,3-difluoropyrrolidin-4-ol, a structurally related compound, emphasizes the significance of such fluorinated pyrrolidines in medicinal chemistry, showcasing their potential as building blocks for complex drug molecules (Si, Fales, Torrado, Frimpong, Kaoudi, Vandeveer, & Njoroge, 2016).
Azomethine Ylide Chemistry
Synthesizing small 3-fluoro- and 3,3-difluoropyrrolidines through azomethine ylide chemistry demonstrates the utility of these compounds in creating various chemical structures, highlighting the versatility of fluorine in organic synthesis (McAlpine, Tran-Dube, Wang, Scales, Matthews, Collins, Nair, Nguyen, Bian, Martinez Alsina, Sun, Zhong, Warmus, & O’Neill, 2015).
Cycloaddition Reactions
Difluoro(methylene)cyclopropanes underwent cycloaddition with nitrones, forming difluorinated tetrahydropyridinols, showcasing the application of difluorinated pyrrolidines in creating complex, highly substituted organic molecules (Hang, Chen, & Xiao, 2008).
Electrocatalysis in Chemistry
Research involving fluorinated pyrrolidines, like 3,3-difluoro-4-methylpyrrolidine, in iron complexes with diphosphine ligands for electrocatalytic oxidation of H2, highlights their potential in catalytic processes and renewable energy applications (Liu, Liao, O’Hagan, Hulley, Dubois, & Bullock, 2015).
Safety And Hazards
特性
IUPAC Name |
3,3-difluoro-4-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c1-4-2-8-3-5(4,6)7/h4,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVCPSBRCPBAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-4-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



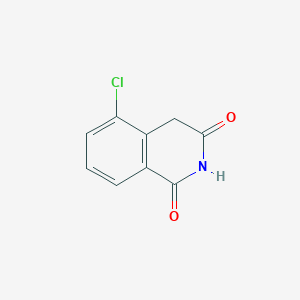


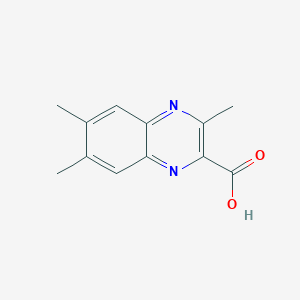
![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)

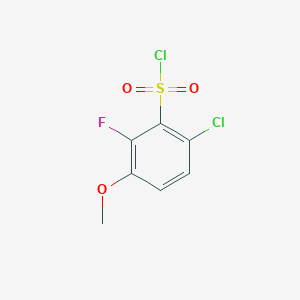
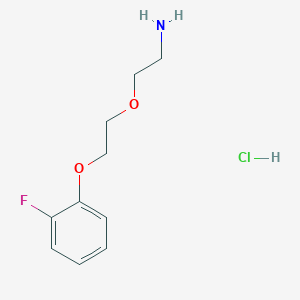
![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)
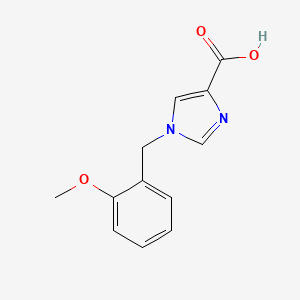
![[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1457581.png)
